- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,
Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)
4-BROMO-2-IODOBENZONITRILE structure
Product Name:4-BROMO-2-IODOBENZONITRILE
Número CAS:944276-67-9
MF:C7H3BrIN
Megavatios:307.91389298439
MDL:MFCD09907887
CID:1984012
PubChem ID:91882193
Update Time:2025-05-20
4-BROMO-2-IODOBENZONITRILE Propiedades químicas y físicas
Nombre e identificación
-
- 4-BROMO-2-IODOBENZONITRILE
- 4-Bromo-2-iodobenzonitrile (ACI)
- Z1269171113
- 944276-67-9
- CS-0089796
- EN300-1721002
- MFCD09907887
- SY308255
- AKOS026751482
- DB-367452
- BS-50574
- H11197
- SCHEMBL16534885
-
- MDL: MFCD09907887
- Renchi: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
- Clave inchi: AAUCVXUNVYKWPB-UHFFFAOYSA-N
- Sonrisas: N#CC1C(I)=CC(Br)=CC=1
Atributos calculados
- Calidad precisa: 306.84936g/mol
- Masa isotópica única: 306.84936g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 162
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 23.8Ų
4-BROMO-2-IODOBENZONITRILE PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032818-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013032818-500mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013032818-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM243962-100mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 95% | 100mg |
$595 | 2021-06-16 | |
| ChemScence | CS-0089796-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 250mg |
$45.0 | 2022-04-26 | |
| ChemScence | CS-0089796-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 1g |
$85.0 | 2022-04-26 | |
| ChemScence | CS-0089796-5g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 5g |
$250.0 | 2022-04-26 | |
| ChemScence | CS-0089796-10g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 98.76% | 10g |
$383.0 | 2022-04-26 | |
| TRC | B678775-50mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678775-100mg |
4-Bromo-2-Iodobenzonitrile |
944276-67-9 | 100mg |
$ 65.00 | 2022-06-06 |
4-BROMO-2-IODOBENZONITRILE Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
Referencia
- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C
Referencia
- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
Referencia
- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C
Referencia
- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C
Referencia
- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation and use of magnesium amides, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Referencia
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480
4-BROMO-2-IODOBENZONITRILE Raw materials
4-BROMO-2-IODOBENZONITRILE Preparation Products
4-BROMO-2-IODOBENZONITRILE Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
Número de pedido:A937418
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:23
Precio ($):186.0/552.0
Correo electrónico:sales@amadischem.com
4-BROMO-2-IODOBENZONITRILE Literatura relevante
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Productos relacionados
- 260558-15-4(4-Bromo-2-iodo-1-methylbenzene)
- 260355-37-1(4-Bromo-2,6-dimethyliodobenzene)
- 1245648-93-4(2-Bromo-6-iodobenzonitrile)
- 116632-39-4(4-Bromo-1-iodo-2-methylbenzene)
- 121554-10-7(5-Bromo-2-iodobenzonitrile)
- 206559-43-5(5-bromo-2-iodo-1,3-dimethylbenzene)
- 289039-21-0(3-Bromo-5-iodobenzonitrile)
- 4387-36-4(2-Iodobenzonitrile)
- 81725-16-8(2-iodobenzene-1,3-dicarbonitrile)
- 52107-70-7(2-Iodo-3-methylbenzonitrile)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):186.0/552.0